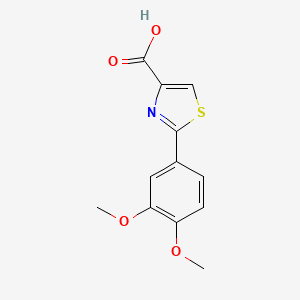

2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic Acid

Vue d'ensemble

Description

2-(3,4-Dimethoxyphenyl)-1,3-thiazole-4-carboxylic Acid is a heterocyclic compound that features a thiazole ring substituted with a 3,4-dimethoxyphenyl group and a carboxylic acid group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic Acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized in the presence of an acid catalyst to yield the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3,4-Dimethoxyphenyl)-1,3-thiazole-4-carboxylic Acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

Pharmacological Applications

1. Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives, including 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid, in anticancer therapy. Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. In one study, the compound demonstrated a significant reduction in cell viability at a concentration of 50 µM after 24 hours of exposure .

Table 1: Cytotoxicity Results on Cancer Cell Lines

| Cell Line | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| HepG2 | 50 | <20 |

| MCF-7 | 50 | <15 |

| HeLa | 50 | <18 |

2. Neuroprotective Effects

Thiazole derivatives have also been investigated for their neuroprotective properties. Specifically, they modulate AMPA receptors, which play a crucial role in synaptic transmission and plasticity in the central nervous system. The compound has shown potential in reducing excitotoxicity associated with neurodegenerative diseases .

3. Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. Its derivatives have been synthesized and tested against bacteria such as E. coli and Staphylococcus aureus, showing promising results with minimum inhibitory concentrations (MIC) in the low mg/mL range .

Agricultural Applications

1. Fungicidal Activity

Research has indicated that thiazole derivatives possess fungicidal properties. Compounds derived from this compound exhibited over 50% activity against several fungal strains at concentrations around 50 µg/mL. This suggests potential applications in agricultural pest management .

Table 2: Fungicidal Activity Against Fungal Strains

| Compound | Concentration (µg/mL) | Activity (%) |

|---|---|---|

| Compound 4b | 50 | >50 |

| Compound 4i | 50 | >50 |

Material Science Applications

1. Synthesis of Novel Materials

The thiazole ring structure is a vital component in developing new materials with unique properties. The incorporation of this compound into polymer matrices has been explored for creating advanced materials with enhanced thermal stability and mechanical strength.

Mécanisme D'action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target .

Comparaison Avec Des Composés Similaires

Similar Compounds

Thiazole Derivatives: Compounds like thiazole-4-carboxylic acid and its derivatives share structural similarities.

Dimethoxyphenyl Compounds: Compounds such as 3,4-dimethoxyphenylacetic acid and 3,4-dimethoxyphenylpropanoic acid have similar aromatic substitutions.

Uniqueness

2-(3,4-Dimethoxyphenyl)-1,3-thiazole-4-carboxylic Acid is unique due to the combination of its thiazole ring and dimethoxyphenyl group, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .

Activité Biologique

2-(3,4-Dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound characterized by its thiazole ring and a substituent 3,4-dimethoxyphenyl group. This compound has garnered attention due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article will explore the biological activity of this compound, detailing its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 132307-22-3

- Molecular Formula : C12H11NO4S

The biological activity of this compound is largely attributed to its structural similarity to other bioactive compounds. It is believed to interact with various biological targets through the following mechanisms:

- Enzyme Modulation : The compound has been shown to modulate the activity of enzymes involved in metabolic pathways. For instance, it interacts with aromatic-amino-acid aminotransferase, influencing the metabolism of aromatic amino acids.

- Cell Signaling Pathways : It affects cellular processes by altering signaling pathways related to oxidative stress response and apoptosis. Studies indicate that it can influence gene expression related to these pathways.

- Receptor Interaction : Preliminary research suggests that this compound may act as a negative allosteric modulator of certain receptors, such as AMPA receptors, impacting their activity significantly .

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies:

- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against a range of pathogens. Its effectiveness varies depending on concentration and specific microbial strains .

- Anticancer Potential : In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. For example, cell viability assays indicated that concentrations below 10 µM resulted in substantial reductions in viability across multiple cancer types .

Case Studies

Several studies have investigated the biological activity of this compound:

- Anticancer Study : A study published in Bioorganic & Medicinal Chemistry synthesized derivatives of this compound and evaluated their anticancer activities. Results indicated that certain derivatives exhibited potent cytotoxicity against various cancer cell lines at low concentrations .

- Antimicrobial Research : Research conducted on the antimicrobial properties revealed that at concentrations of 375 g ai/ha and 600 g ai/ha, the compound showed effective fungicidal and insecticidal activities .

Biochemical Pathways

The compound is involved in several metabolic pathways related to aromatic compounds:

- Oxidative Stress Response : It modulates pathways that mitigate oxidative stress within cells.

- Apoptosis Regulation : The compound's influence on apoptotic pathways suggests potential therapeutic applications in cancer treatment.

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4S/c1-16-9-4-3-7(5-10(9)17-2)11-13-8(6-18-11)12(14)15/h3-6H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGSGSXVGWCROPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC(=CS2)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363042 | |

| Record name | 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24833586 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

132307-22-3 | |

| Record name | 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.